N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound is a thiazolo[4,5-d]pyridazin-acetamide derivative featuring a 2-ethyl-6-methylphenyl substituent on the acetamide nitrogen and a piperidin-1-yl group at the 2-position of the thiazolo[4,5-d]pyridazin core. The 7-position of the heterocyclic system is substituted with a thiophen-2-yl moiety, a structural motif frequently associated with enhanced bioactivity in medicinal chemistry .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S2/c1-3-17-10-7-9-16(2)20(17)26-19(31)15-30-24(32)22-23(21(28-30)18-11-8-14-33-18)34-25(27-22)29-12-5-4-6-13-29/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHHKUJFHVFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3S |
| Molecular Weight | 477.6 g/mol |
| CAS Number | 1105241-74-4 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various thiazole and thiophene derivatives, including compounds similar to this compound. For instance, a related derivative exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
In Vitro Studies
In vitro assays demonstrated that certain derivatives showed significant bactericidal activity, with minimum bactericidal concentrations (MBC) indicating effective killing of pathogens. The compounds were also noted for their ability to inhibit biofilm formation, which is critical in treating persistent infections .
Cytotoxicity and Hemolytic Activity
The cytotoxicity of the compound was assessed using hemolytic assays. Results indicated low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile compared to standard toxic agents like Triton X-100 . Furthermore, the compound displayed noncytotoxicity with IC50 values greater than 60 μM, indicating a potential for therapeutic use without significant toxicity .
The biological mechanisms underlying the activity of this compound include inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets ranged from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, highlighting its potential as a dual-action antimicrobial agent .
Study on Antimicrobial Derivatives
A study published in the ACS Omega journal investigated a series of thiazole-based derivatives, including those structurally related to this compound. The findings indicated that these compounds not only exhibited strong antimicrobial properties but also demonstrated synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole .
Synergistic Effects
The combination therapy showed reduced MICs for both Ciprofloxacin and Ketoconazole when used alongside the thiazole derivatives, suggesting that this compound could enhance the efficacy of existing treatments against resistant bacterial strains .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest structural analog is N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (), which shares the thiazolo[4,5-d]pyridazin core and thiophen-2-yl substituent but differs in the acetamide’s aryl group (4-chlorophenyl vs. 2-ethyl-6-methylphenyl) and the absence of a piperidin-1-yl moiety. Key comparisons are summarized below:
Structural Implications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
